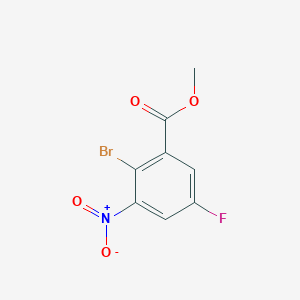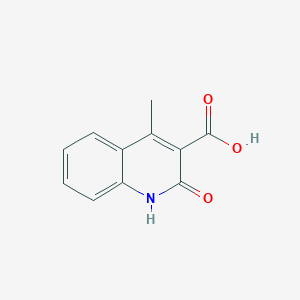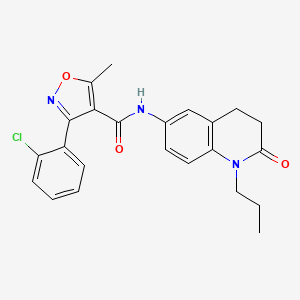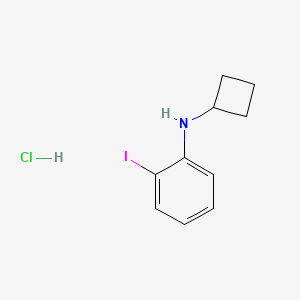
8-(3,5-Dimethylpiperidin-1-yl)-7-hexyl-3-methylpurine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(3,5-Dimethylpiperidin-1-yl)-7-hexyl-3-methylpurine-2,6-dione is a chemical compound also known as DMPH. It is a potent and selective inhibitor of adenosine uptake, which makes it a valuable tool for scientific research. DMPH has been widely used in biochemical and physiological studies to investigate the role of adenosine in various cellular processes.
科学的研究の応用
Chemical Synthesis and Structural Analysis
The compound's structural similarity to purine bases and other methylated derivatives has made it a subject of interest in the synthesis of novel heterocyclic compounds. Researchers have explored its utility in creating new molecular entities that could have potential applications in medicinal chemistry and drug discovery. For example, studies on the synthesis and characterization of unsymmetrical Schiff bases derived from related compounds highlight the versatility of these chemical structures in forming complex molecules with potential biological activities (Opozda et al., 2006).
Anticancer and Antimicrobial Properties
Investigations into the anticancer and antimicrobial properties of caffeinated complexes and related structures, including those incorporating purine derivatives, have been conducted. Computational chemistry methods have been applied to examine the geometric parameters, IR spectrum, and other quantum chemical descriptors of such complexes to determine their reactivity rankings and active sites. These studies suggest that the anticancer activity of these complexes might surpass that of traditional compounds like cisplatin (Sayın & Üngördü, 2018). Additionally, novel 4-(4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino derivatives carrying a biologically active sulfonamide moiety have shown interesting antimicrobial activity, presenting a promising avenue for developing new antibacterial and antifungal agents (Ghorab et al., 2017).
Biochemical Analysis and DNA Repair
The role of similar compounds in biochemical pathways, particularly those involved in DNA repair mechanisms, has been explored. For instance, the repair of 8-hydroxyguanine in DNA by mammalian N-methylpurine-DNA glycosylase showcases the importance of studying these compounds in understanding cellular responses to DNA damage and the mechanisms underlying the repair of oxidative lesions (Bessho et al., 1993).
特性
IUPAC Name |
8-(3,5-dimethylpiperidin-1-yl)-7-hexyl-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N5O2/c1-5-6-7-8-9-24-15-16(22(4)19(26)21-17(15)25)20-18(24)23-11-13(2)10-14(3)12-23/h13-14H,5-12H2,1-4H3,(H,21,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGRNMTFPXUKXHB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C2=C(N=C1N3CC(CC(C3)C)C)N(C(=O)NC2=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

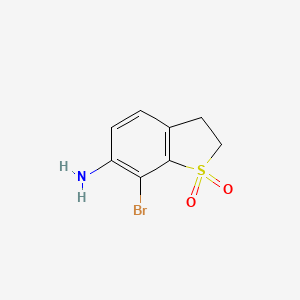
![6-acetyl-N-methyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2388042.png)
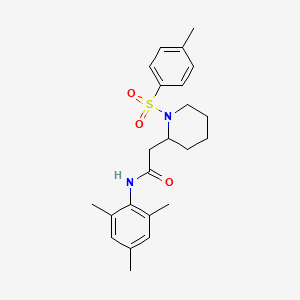
![N-[3-(1H-benzimidazol-2-yl)phenyl]-3-phenoxybenzamide](/img/structure/B2388045.png)
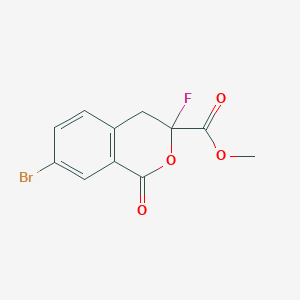

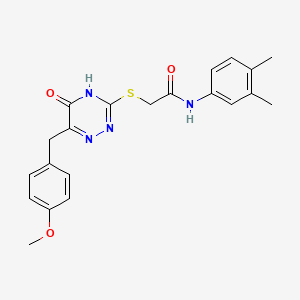
![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2388054.png)
